3-Amino-3-(3,4-dimethylphenyl)propanoic acid
Overview
Description
3-Amino-3-(3,4-dimethylphenyl)propanoic acid is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is also known by its IUPAC name, 3-(3,4-dimethylphenyl)-beta-alanine .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a 3,4-dimethylphenyl group . The InChI code for this compound is 1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
EP3 Receptor Antagonists
A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized, demonstrating potent and selective antagonist activity for the EP3 receptor. These compounds were evaluated for their binding affinity across EP1-4 receptors, showcasing their potential in therapeutic applications targeting the prostaglandin E2 (EP) receptor, particularly in inflammation and pain management (Asada et al., 2010).
Asymmetric Synthesis
Research into optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid highlights the role of 3-Amino-3-(3,4-dimethylphenyl)propanoic acid in the asymmetric hydrogenation process. This work contributes to the field of asymmetric synthesis, offering a pathway to enantiomerically pure compounds for pharmaceutical applications (O'reilly et al., 1990).
Physical Property Characterization
The study of aqueous solutions and binary systems involving similar compounds to this compound, such as 3-amino-1-propanol and 3-dimethylamino-1-propanol, provides valuable data on their physical properties (density, speed of sound, viscosity, surface tension). This research is crucial for their potential application in operations controlled by mass transfer, including the separation processes of acidic gases (Blanco et al., 2017).
Hydrogel Modification
The modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including this compound, highlights its application in creating amine-treated polymers. These modified hydrogels exhibit increased swelling properties and enhanced thermal stability, suggesting potential uses in biomedical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
Enantioseparation
The application of chiral stationary phases for the high-performance liquid chromatographic enantioseparation of beta-amino acids showcases the importance of derivatives of this compound in analytical chemistry. This research provides insights into the separation of enantiomers, crucial for the pharmaceutical industry to ensure the purity and efficacy of chiral drugs (Ilisz et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Amino-3-(3,4-dimethylphenyl)propanoic acid is currently unknown
Mode of Action
It is known that the compound interacts with its targets in a way that promotes γ-globin gene expression and erythropoiesis .
Biochemical Pathways
It is suggested that the compound may influence the γ-globin gene expression and erythropoiesis . The downstream effects of these pathways could potentially be beneficial for conditions such as beta hemoglobinopathies and other anemias .
Result of Action
It is known that the compound can stimulate γ-globin gene expression and erythropoiesis . This suggests that it may have potential therapeutic applications in conditions such as beta hemoglobinopathies and other anemias .
Properties
IUPAC Name |
3-amino-3-(3,4-dimethylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFHHOURLYJMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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